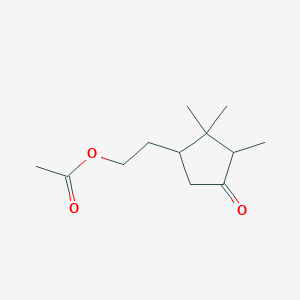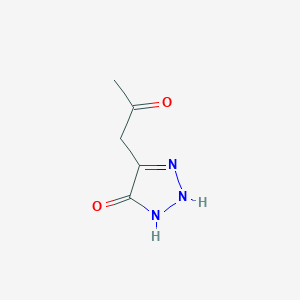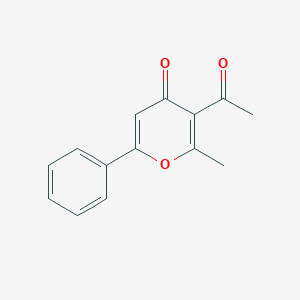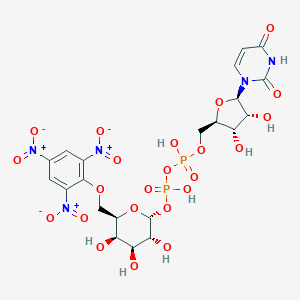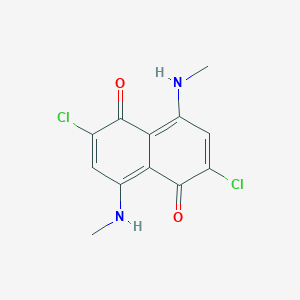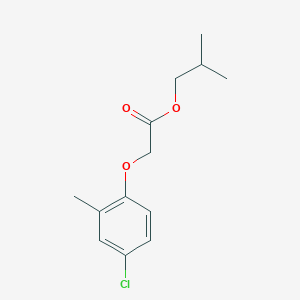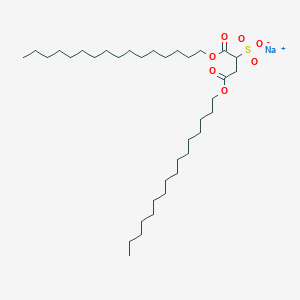
Moracin M
Overview
Description
Moracin M is a member of benzofurans and a natural product found in Morus insignis, Morus mesozygia, and other organisms . It is a phosphodiesterase-4 inhibitor isolated from Morus alba .
Synthesis Analysis
The synthesis of Moracin M has been achieved through the Palladium catalysed cross coupling of 2-halo- or metallo-benzofurans with both 5-metallo- or halo-resorcinol tricarbonyl chromium (O) complexes and the uncomplexed resorcinols .Molecular Structure Analysis
The structure of Moracin M was established by a single-crystal X-ray analysis . It crystallizes in the monoclinic space group P21/n .Chemical Reactions Analysis
Moracin M has been found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway . It also significantly inhibits LPS-induced inflammation .Physical And Chemical Properties Analysis
Moracin M has a molecular formula of C14H10O4 and a molecular weight of 242.23 g/mol .Scientific Research Applications
Antioxidant Activity
Moracin M has been evaluated for its radical scavenging activity against hydroxyl and peroxyl radicals, showing potential as a natural antioxidant .
Phosphodiesterase-4 Inhibition
Structural optimizations of Moracin M have led to the development of potent Phosphodiesterase-4 (PDE4) inhibitors, which could have clinical applications in treating inflammatory diseases .
Antitumor Potential
Morus nigra roots, which contain Moracin M, have shown antitumor activity, particularly against superoxide formation in rat neutrophils .
Tyrosinase Inhibition
Moracin M acts competitively on monophenolase and diphenolase activity of mushroom tyrosinase, which is significant for medical applications related to melanin production and skin health .
Antimicrobial and Anti-inflammatory
Moracins, including Moracin M, serve as phytoalexins with antimicrobial and anti-inflammatory activities, responding to biotic and abiotic stresses .
Pharmacological Mechanisms
Studies involving Moracin M isolated from Morus alba have applied network pharmacology analysis to deduce active compounds, key targets, and pharmacological mechanisms against various diseases .
Mechanism of Action
Target of Action
Moracin M, a phenolic component isolated from Morus alba Linné, is a potent phosphodiesterase-4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
Moracin M interacts with its primary target, PDE4, by inhibiting its activity . This inhibition leads to an increase in cAMP levels within the cell, which can then modulate a variety of cellular responses.
Biochemical Pathways
Moracin M has been found to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. Specifically, Moracin M increases the expression level of proteins involved in the PI3K-Akt-mTOR signaling pathway and myogenic proteins, including myogenin and MyoD .
Pharmacokinetics
It’s known that the compound’s activity can be influenced by the environment in which it is present . For instance, the radical scavenging activity of Moracin M against HO and HOO radicals was evaluated in different environments such as the gas phase, water, and pentyl ethanoate solvents .
Result of Action
Moracin M exhibits various physiological effects such as anti-inflammatory and antioxidant activities . It has been shown to significantly increase cell proliferation in skeletal muscle cells . Furthermore, it has been found to have radical scavenging activity, which contributes to its antioxidant properties .
Action Environment
The action of Moracin M can be influenced by the environment in which it is present. For instance, its radical scavenging activity varies depending on whether it is in the gas phase, water, or pentyl ethanoate solvents . This suggests that the efficacy and stability of Moracin M can be influenced by environmental factors.
Future Directions
Research is being conducted to develop new potential therapeutic moracin M prodrugs acting on lung inflammatory disorders . These prodrugs could improve the blood concentration level of moracin M and exhibit good anti-inflammatory activity in vivo . This could lead to new anti-inflammatory therapeutics .
properties
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRYOJTASOZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204861 | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Moracin M | |
CAS RN |
56317-21-6 | |
| Record name | Moracin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veraphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERAPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


